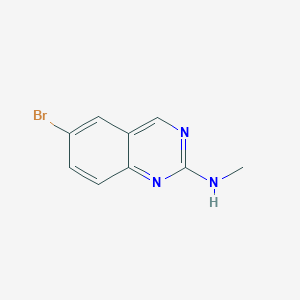

6-bromo-N-methylquinazolin-2-amine

Description

Significance of Quinazoline (B50416) Derivatives as Heterocyclic Architectures in Chemical Biology

Quinazoline derivatives represent a crucial class of nitrogen-containing heterocyclic compounds. nih.gov Their structure, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, provides a versatile framework for chemical modification. mdpi.com This structural adaptability allows for the synthesis of a wide array of derivatives with diverse physicochemical properties, making them valuable tools in chemical biology for probing complex biological systems. nih.govbenthamdirect.com The inherent characteristics of the quinazoline nucleus enable it to interact with various biological targets, facilitating the investigation of cellular pathways and mechanisms of action. nih.govmdpi.com

Overview of Diverse Biological Activities Associated with Quinazoline Scaffolds in Research

The quinazoline framework is a cornerstone in the development of compounds with a broad spectrum of biological activities. nih.gov Research has extensively documented their potential across numerous therapeutic areas. mdpi.comresearchgate.net These activities include, but are not limited to:

Anticancer: Many quinazoline derivatives have been investigated for their ability to inhibit the growth of various cancer cell lines. mdpi.commdpi.com

Antimicrobial: This class of compounds has demonstrated efficacy against a range of bacteria and fungi. mdpi.comnih.gov

Antiviral: Certain quinazoline derivatives have shown promise as antiviral agents. nih.govmdpi.com

Anti-inflammatory: The anti-inflammatory properties of quinazolines have been a subject of significant research. nih.govmdpi.comnih.gov

Antihypertensive: Some quinazoline-based compounds have been explored for their potential to lower blood pressure. ijrar.org

Anticonvulsant: Research has also delved into the anticonvulsant activities of these derivatives. nih.govnih.gov

Antimalarial: The quinazoline scaffold has been utilized in the design of potential antimalarial agents. nih.govnih.gov

Antitubercular: Several studies have highlighted the potential of quinazoline derivatives in combating tuberculosis. nih.govmdpi.com

This wide range of biological activities underscores the importance of the quinazoline scaffold in the quest for new therapeutic agents. researchgate.net

The Quinazoline Nucleus as a Privileged Structure in Contemporary Drug Discovery Research

In the realm of drug discovery, the quinazoline nucleus is often referred to as a "privileged structure." nih.govnih.gov This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them a fertile ground for the development of new drugs. nih.gov The stability of the quinazoline ring system, coupled with the relative ease of its synthesis and modification, further enhances its appeal to medicinal chemists. nih.govresearchgate.net The lipophilic nature of many quinazoline derivatives also suggests they may be able to penetrate the blood-brain barrier, opening up possibilities for targeting the central nervous system. nih.gov

Contextualizing Research Efforts on Halogenated and Amino-Substituted Quinazoline Derivatives

Within the broader family of quinazoline derivatives, those featuring halogen and amino substitutions have been of particular interest to researchers. The introduction of a halogen atom, such as bromine, at specific positions on the quinazoline ring can significantly influence the compound's biological activity. nih.govmdpi.com Similarly, the presence and nature of amino groups can dramatically alter the molecule's properties and its interactions with biological targets. nih.govsemanticscholar.org

Structure-activity relationship (SAR) studies have often revealed that substitutions at positions 2, 4, 6, and 8 of the quinazoline ring are critical for various pharmacological activities. nih.govnih.gov For instance, the presence of a halogen at the 6-position has been shown in some cases to enhance antimicrobial and anticancer activities. nih.govmdpi.com The focus of this article, 6-bromo-N-methylquinazolin-2-amine , is a prime example of a compound that embodies these key structural features: a halogen (bromo) at the 6-position and a substituted amino group (N-methylamino) at the 2-position. Understanding the research context of such halogenated and amino-substituted derivatives is crucial for appreciating the scientific interest in this specific compound.

General Principles and Recent Advances in Quinazoline Ring Construction

The construction of the quinazoline scaffold is a cornerstone of heterocyclic chemistry, with a rich history of named reactions and a continuous evolution towards more efficient and environmentally benign methodologies. Quinazoline itself is a fused aromatic heterocycle, composed of a benzene ring and a pyrimidine ring. The diverse biological activities exhibited by quinazoline derivatives have spurred the development of numerous synthetic protocols for their preparation.

Recent advancements in synthetic organic chemistry have provided a plethora of tools for the construction of the quinazoline core. These modern methods often offer significant advantages over classical approaches, such as improved yields, milder reaction conditions, greater functional group tolerance, and the ability to generate molecular diversity through multicomponent reactions. Key areas of progress include the widespread application of transition-metal catalysis, the use of microwave irradiation to accelerate reactions, and the design of elegant one-pot multi-component reaction sequences that build complex molecules from simple precursors in a single operation.

Metal-Catalyzed Annulation and Coupling Reactions in Quinazoline Synthesis

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinazolines are no exception. Catalysts based on copper, palladium, manganese, and cobalt have been instrumental in developing novel and efficient routes to the quinazoline ring system through various mechanistic pathways, including annulation, cross-coupling, and dehydrogenative coupling reactions.

Copper catalysis offers a cost-effective and versatile platform for the synthesis of quinazoline derivatives. A notable copper-catalyzed approach involves the cascade reaction of (2-aminophenyl)methanols with aldehydes. This method, utilizing a combination of cerium nitrate hexahydrate and ammonium chloride, provides a convenient route to a wide range of 2-substituted quinazolines in good yields. The reaction demonstrates tolerance to various functional groups, highlighting its practical utility.

Another significant copper-catalyzed strategy is the reaction of substituted 2-bromo-benzonitriles with amidines or guanidine. This method is particularly relevant for the synthesis of 2-aminoquinazoline (B112073) derivatives. For example, the reaction of a 2-bromobenzonitrile with guanidine in the presence of a copper catalyst can yield a 2,4-diaminoquinazoline. This approach is economical and practical for constructing quinazolines with amino substituents at the 2- and 4-positions. The use of 2-bromobenzaldehydes or 2-bromophenyl ketones with guanidines in the presence of copper(I) iodide also provides an efficient pathway to 2-aminoquinazoline derivatives.

A plausible reaction mechanism for the copper-catalyzed synthesis of quinazolines from (2-bromophenyl)methylamines and amidine hydrochlorides involves an initial Ullmann-type coupling followed by an intramolecular cyclization and subsequent oxidation to the aromatic quinazoline core. Air is often employed as a green and readily available oxidant in these transformations.

Table 1: Examples of Copper-Catalyzed Quinazoline Synthesis

| Starting Materials | Catalyst/Reagents | Product Type | Yield |

| (2-Aminophenyl)methanol, Aldehyde | Cu catalyst, Ce(NO₃)₃·6H₂O, NH₄Cl | 2-Substituted Quinazoline | Good |

| 2-Bromobenzonitrile, Guanidine | CuI, Ligand, Base | 2,4-Diaminoquinazoline | Good |

| 2-Bromobenzaldehyde, Guanidine | CuI, L-proline, Cs₂CO₃ | 2-Aminoquinazoline | Moderate to Good |

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and it has been extensively applied to the synthesis of quinazolines. Palladium-catalyzed reactions often exhibit high efficiency and broad substrate scope. One such strategy involves the one-pot synthesis of quinolines from 2-amino aromatic ketones and alkynes, a transformation that provides an alternative route to polysubstituted quinoline and quinazoline scaffolds.

A three-component tandem reaction catalyzed by palladium has been developed for the synthesis of diverse quinazolines from 2-aminobenzonitriles, aldehydes, and arylboronic acids. This method is notable for its tolerance of bromo and iodo groups on the substrates, which allows for further functionalization of the resulting quinazoline products.

Palladium-catalyzed aerobic oxidative coupling of (2-aminophenyl)azoles with isocyanides has been described for the synthesis of medicinally important azole-fused quinazolines. This reaction uses air as the oxidant and proceeds in moderate to excellent yields. The versatility of palladium catalysis is further demonstrated in the synthesis of polysubstituted quinazolines from 2-amino aromatic ketones and alkynes in a one-pot fashion.

Table 2: Overview of Palladium-Catalyzed Quinazoline Synthesis

| Starting Materials | Catalyst/Reagents | Product Type | Key Features |

| 2-Amino Aromatic Ketone, Alkyne | Palladium Catalyst | Polysubstituted Quinoline/Quinazoline | One-pot synthesis |

| 2-Aminobenzonitrile, Aldehyde, Arylboronic Acid | Palladium Catalyst | Diverse Quinazolines | Tolerates bromo and iodo groups |

| (2-Aminophenyl)azole, Isocyanide | Pd(II) Catalyst, Air (oxidant) | Azole-fused Quinazolines | Aerobic oxidative coupling |

In the quest for more sustainable and economical synthetic methods, catalysts based on earth-abundant metals like manganese and cobalt have gained significant attention. These metals can catalyze dehydrogenative coupling reactions, which are highly atom-economical as they avoid the pre-functionalization of substrates and often produce only hydrogen gas as a byproduct.

Manganese-catalyzed acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohol with nitriles or primary amides provides a sustainable route to quinazolines and 2-aminoquinolines. These reactions are often catalyzed by well-defined manganese pincer complexes and offer an environmentally benign approach to N-heterocycles. The process involves the dehydrogenation of the alcohol to an aldehyde, followed by condensation with the nitrile or amide and subsequent cyclization.

Cobalt catalysis has also emerged as a powerful tool for quinazoline synthesis. Ligand-free cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles has been reported to proceed under mild conditions, offering a convenient and efficient one-pot synthesis of quinazolines. For instance, readily available Co(OAc)₂·4H₂O can catalyze this transformation. Another cobalt-catalyzed approach involves the reaction of 2-aminobenzophenone with benzyl amine in the presence of a cobalt zeolite imidazolate framework (ZIF-67) as a heterogeneous catalyst.

Table 3: Manganese- and Cobalt-Catalyzed Quinazoline Synthesis

| Catalyst Metal | Starting Materials | Reaction Type | Key Features |

| Manganese | 2-Aminobenzyl Alcohol, Nitrile/Amide | Acceptorless Dehydrogenative Coupling | Sustainable, Atom-economical |

| Cobalt | 2-Aminoaryl Alcohol, Nitrile | Dehydrogenative Cyclization | Ligand-free, Mild conditions |

| Cobalt | 2-Aminobenzophenone, Benzyl Amine | Heterogeneous Catalysis | Reusable catalyst (ZIF-67) |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of quinazolines and their derivatives has greatly benefited from this technology.

A simple and efficient method for the synthesis of N-aryl heterocyclic substituted-4-aminoquinazoline compounds involves the reaction of 4-chloroquinazoline with aryl heterocyclic amines under microwave irradiation using 2-propanol as a solvent. This method demonstrates the significant advantages of microwave heating in terms of reaction speed and efficiency.

Microwave irradiation has also been successfully employed in the one-pot, three-component synthesis of 2-substituted 4-aminoquinazolines from 2-aminobenzonitrile, orthoesters, and ammonium acetate under solvent-free conditions. This approach is environmentally friendly and provides rapid access to a library of quinazoline derivatives. The synthesis of chiral oxazolines from aryl nitriles and chiral β-amino alcohols has also been achieved using microwave assistance, highlighting the broad applicability of this technique in heterocyclic synthesis.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Arylheterocyclic substituted-4-aminoquinazolines

| Method | Reaction Time | Power | Solvent | Yield |

| Conventional Heating | 12 hours | N/A | 2-Propanol | Good |

| Microwave Irradiation | 20 minutes | 60W | 2-Propanol | Excellent |

One-Pot Multi-Component Reaction Sequences for Quinazoline Formation

One-pot multi-component reactions (MCRs) are highly convergent and efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single reaction vessel. This approach minimizes waste, reduces purification steps, and saves time and resources.

A notable one-pot synthesis of 2-amino 3-substituted quinazolin-4(3H)-ones involves the reaction of isatoic anhydride, a primary amine, and an electrophilic cyanating agent, N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS). The reaction proceeds through a cascade of events including ring-opening of the isatoic anhydride, decarboxylation, nucleophilic attack on the nitrile, and subsequent heterocyclization.

Another example is the one-pot synthesis of 2,2-disubstituted-4-methyl-1,2-dihydoquinazoline derivatives from the condensation of α-aminonitriles with 2-aminoacetophenone. Additionally, the synthesis of 2-substituted 4-aminoquinazolines can be achieved through a one-pot, three-component reaction of 2-aminobenzonitrile, orthoesters, and ammonium acetate, which can be performed under solvent-free and microwave conditions. These MCRs provide rapid and efficient access to a wide array of quinazoline derivatives with diverse substitution patterns.

Table 5: Examples of One-Pot Multi-Component Reactions for Quinazoline Synthesis

| Starting Materials | Product Type | Key Features |

| Isatoic Anhydride, Amine, NCTS | 2-Amino 3-substituted quinazolin-4(3H)-one | Novel multi-component reaction strategy |

| α-Aminonitriles, 2-Aminoacetophenone | 1,2-Dihydoquinazoline derivatives | Condensation reaction |

| 2-Aminobenzonitrile, Orthoester, Ammonium Acetate | 2-Substituted 4-Aminoquinazolines | Solvent-free, Microwave-compatible |

Synthetic Pathways to this compound and Structurally Related Compounds

The synthesis of substituted quinazolines, such as this compound, is a focal point in medicinal chemistry due to the broad biological activities exhibited by this class of compounds. The construction of the quinazoline core and the introduction of specific substituents can be achieved through a variety of strategic synthetic methodologies. These approaches range from classical cyclization reactions to modern photocatalytic and annulation techniques, providing versatile pathways to the target molecule and its analogs.

Properties

IUPAC Name |

6-bromo-N-methylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-11-9-12-5-6-4-7(10)2-3-8(6)13-9/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCYTTMHAGTBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C2C=C(C=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582073 | |

| Record name | 6-Bromo-N-methylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882670-77-1 | |

| Record name | 6-Bromo-N-methylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functionalization of the 6 Bromo N Methylquinazolin 2 Amine Scaffold

Suzuki-Miyaura Cross-Coupling for Aryl/Vinyl/Alkyl Substitution at C6

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The bromine atom at the C6 position of 6-bromo-N-methylquinazolin-2-amine renders this site an excellent electrophilic partner for this palladium-catalyzed reaction. This allows for the introduction of a wide array of substituents, including aryl, vinyl, and alkyl groups, thereby enabling the synthesis of diverse compound libraries.

The reaction mechanism proceeds through a well-established catalytic cycle involving three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the quinazoline (B50416) ring.

Transmetalation: The organic group from an organoboron reagent (such as a boronic acid or ester) is transferred to the palladium(II) complex.

Reductive Elimination: The newly coupled product is released, and the palladium(0) catalyst is regenerated to re-enter the catalytic cycle.

This transformation is highly versatile, with the reaction's success and yield depending on the choice of catalyst, ligand, base, and solvent. A variety of boronic acids and their derivatives can be employed to introduce diverse functionalities at the C6 position. While aryl and vinyl boronic acids are common coupling partners, the use of alkylboron reagents has also been successfully demonstrated in numerous systems, expanding the accessible chemical space. nih.govresearchgate.net

| Coupling Partner (Organoboron Reagent) | Substituent Type | Potential Product Structure | Key Reaction Conditions |

|---|---|---|---|

| Arylboronic Acid (e.g., Phenylboronic acid) | Aryl | 6-Aryl-N-methylquinazolin-2-amine | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., Dioxane/H₂O, Toluene) |

| Vinylboronic Acid or Ester (e.g., Potassium vinyltrifluoroborate) | Vinyl | 6-Vinyl-N-methylquinazolin-2-amine | Pd catalyst (e.g., PdCl₂(dppf)), base (e.g., Na₂CO₃), solvent (e.g., DMF) |

| Alkylborane (e.g., B-Alkyl-9-BBN) | Alkyl | 6-Alkyl-N-methylquinazolin-2-amine | Pd catalyst, specific ligands (e.g., phosphine-based), strong base (e.g., NaOH, K₃PO₄) |

Nucleophilic Aromatic Substitution Reactions on the Quinazoline Ring

Nucleophilic aromatic substitution (SNAr) provides a pathway to functionalize aromatic rings, particularly those that are electron-deficient. The quinazoline nucleus, containing two electron-withdrawing nitrogen atoms, is inherently activated towards nucleophilic attack. While the C6-bromo substituent is primarily displaced through metal-catalyzed reactions, other positions on the quinazoline ring, especially C4, are susceptible to SNAr.

The SNAr mechanism typically involves two steps:

Addition: A nucleophile attacks an electron-poor carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group is expelled, restoring the aromaticity of the ring.

For this reaction to proceed efficiently, the ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In the quinazoline system, the ring nitrogens activate the C2 and C4 positions. If a suitable leaving group were present at the C4 position, it would be readily displaced by various nucleophiles. Although the this compound scaffold does not possess a leaving group at C4, understanding this reactivity is crucial for designing synthetic routes involving related quinazoline intermediates. For instance, if the scaffold were to be oxidized to a quinazolinone, subsequent chlorination at C4 would install a leaving group, opening up possibilities for SNAr with amines, alcohols, and thiols to generate diverse 4-substituted analogs.

| Nucleophile | Reagent Example | Potential Product (on a 4-chloro analog) | Significance |

|---|---|---|---|

| Amine | Aniline (B41778), Piperidine (B6355638) | 4-Amino-6-bromo-N-methylquinazolin-2-amine derivative | Access to key pharmacophores in medicinal chemistry. uw.edu |

| Alkoxide | Sodium Methoxide | 4-Methoxy-6-bromo-N-methylquinazolin-2-amine | Introduction of ether functionalities. |

| Thiolate | Sodium Thiophenoxide | 6-Bromo-N-methyl-4-(phenylthio)quinazolin-2-amine | Formation of thioether linkages. |

Transformations Involving the Exocyclic N-Methylamino Group

The exocyclic N-methylamino group at the C2 position is a key functional handle that can undergo a variety of chemical transformations. As a secondary amine, it possesses both nucleophilic and acidic (N-H) character, allowing for reactions with a range of electrophiles.

N-Alkylation and N-Acylation: The nitrogen atom can be further alkylated using alkyl halides or acylated with acyl chlorides or anhydrides. nih.gov These reactions modify the steric and electronic properties of the amino group, which can be crucial for modulating biological activity. For example, acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor.

Condensation Reactions: The N-methylamino group can participate in condensation reactions with carbonyl compounds. For instance, reaction with aldehydes or ketones could lead to the formation of iminium ions, which can be trapped or participate in further cyclization reactions.

Directed Metalation: The N-H proton can be abstracted by a strong base like n-butyllithium or LDA to generate a potent nucleophile. This lithiated species can then react with various electrophiles. This strategy has been used effectively on related 3-(methylamino)-4(3H)-quinazolinone systems to introduce substituents on adjacent alkyl groups. nih.gov

| Reaction Type | Reagent Example | Product Functional Group | Potential Application |

|---|---|---|---|

| N-Alkylation | Benzyl bromide | Tertiary amine (N-benzyl-N-methyl) | Modulating lipophilicity and steric bulk. |

| N-Acylation | Acetyl chloride | Amide (N-acetyl-N-methyl) | Introducing hydrogen bonding capabilities. |

| Urea/Thiourea Formation | Phenyl isocyanate | N,N'-disubstituted urea | Building blocks for diverse derivatives. |

Cycloaddition and Condensation Reactions to Form Novel Fused Ring Systems

The inherent structure of this compound, with its vicinal nitrogen atoms (the exocyclic amine and the N1 of the ring), provides an ideal framework for the construction of fused heterocyclic systems. Such reactions typically involve condensation with bifunctional electrophiles, leading to the formation of novel tricyclic structures like imidazo[1,2-c]quinazolines. These fused systems are of significant interest in medicinal chemistry due to their rigid structures and diverse pharmacological activities. uw.eduresearchgate.net

The general strategy involves the reaction of the 2-aminoquinazoline (B112073) core with reagents containing two electrophilic centers. For example, α-haloketones can react first at the more nucleophilic exocyclic nitrogen, followed by an intramolecular cyclization via nucleophilic attack of the N1 ring nitrogen onto the ketone carbonyl, ultimately forming the imidazole ring. This approach is a common and convenient method for assembling the imidazole ring onto a pre-existing quinazoline framework. researchgate.net

| Bifunctional Reagent | Reaction Type | Resulting Fused Ring System | Example |

|---|---|---|---|

| α-Haloketone | Condensation/Cyclization | Imidazo[1,2-c]quinazoline | Reaction with 2-bromoacetophenone. |

| 1,3-Dicarbonyl Compound | Condensation/Cyclization | Pyrimido[1,2-c]quinazoline (after oxidation) | Reaction with acetylacetone. |

| Bromoacetaldehyde diethyl acetal | Cyclization | Imidazo[1,2-c]quinazoline | A known method for forming the fused imidazole ring. |

Halogen Exchange Reactions and Further Electrophilic Halogenation Studies

The bromine atom at C6 can be either replaced or used as a directing group for further functionalization of the benzene (B151609) portion of the scaffold.

Halogen Exchange: While less common than cross-coupling, the bromide could potentially be exchanged for another halogen. For instance, a Finkelstein-type reaction could convert the bromide to the more reactive iodide, which can be advantageous for certain catalytic cycles. Conversely, exchange for a fluoride atom would significantly alter the electronic properties of the molecule.

Further Electrophilic Halogenation: The existing substituents on the ring will direct the position of any subsequent electrophilic halogenation. The N-methylamino group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. Considering the positions relative to these groups, the most likely sites for further electrophilic attack (e.g., by chlorination or iodination) would be C5 and C7. The precise outcome would depend on the reaction conditions and the steric and electronic interplay of the directing groups. Powerful halogenating reagents, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), often in the presence of an acid catalyst, are typically employed for such transformations.

| Reaction Type | Reagent | Potential Outcome | Regioselectivity |

|---|---|---|---|

| Electrophilic Chlorination | N-Chlorosuccinimide (NCS) | Introduction of a chlorine atom. | Predicted at C5 or C7 positions. |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Introduction of a second bromine atom. | Predicted at C5 or C7 positions. |

| Halogen Exchange (Iodination) | Sodium Iodide (Finkelstein reaction conditions) | Conversion of C6-Br to C6-I. | Specific to the C6 position. |

Structure Activity Relationship Sar Investigations of 6 Bromo N Methylquinazolin 2 Amine Derivatives

The Role of Bromine Substitution at C6 in Modulating Molecular Interactions

The substitution of a bromine atom at the C6 position of the quinazoline (B50416) nucleus has been shown to be a critical determinant of biological activity, influencing both the potency and selectivity of the compounds. Studies have indicated that the presence of a halogen, such as bromine, at this position can significantly enhance the anticancer effects of quinazoline derivatives. mediresonline.org This enhancement is often attributed to the electronic and steric properties of the bromine atom, which can influence the molecule's ability to interact with its biological target.

In the context of A2A adenosine (B11128) receptor antagonists, the role of the C6-bromo substituent is particularly nuanced. While some level of substitution at this position is tolerated, the bulky nature of the bromine atom can also be detrimental to binding affinity. For instance, in a series of 2-aminoquinazoline (B112073) derivatives, the introduction of a bulky bromine atom at the C6-position led to a complete loss of affinity for the A2A receptor. nih.gov This was attributed to a steric clash with the valine 84 residue in the receptor's active site, preventing the molecule from achieving the correct binding orientation. nih.gov

The following table summarizes the effect of C6 substitution on the activity of some quinazoline derivatives.

| Compound/Series | Substitution at C6 | Biological Target | Effect on Activity | Reference |

| 9v | Bromine | A2A Adenosine Receptor | Complete loss of affinity | nih.gov |

| 6-substituted quinazolinones | Halogen | Cancer Cells | Improved anticancer effects | mediresonline.org |

| 73 | Bromo | S. aureus | Not tolerated, loss of activity | acs.org |

| 6-Bromo-2-(pyridin-3-yl) quinazolin-4-amine (B77745) derivatives | Bromine | MCF-7 (breast cancer) | Potent anticancer activity | nih.gov |

Influence of the N-Methyl Group at the 2-Amino Moiety on Biological Activity Profiles

The substitution pattern at the 2-amino group of the quinazoline core is another critical factor that dictates the biological activity of these compounds. While direct and extensive research on the specific influence of an N-methyl group on 6-bromo-quinazolin-2-amine is not widely documented in the reviewed literature, the effect of N-alkylation at this position can be inferred from studies on related quinazoline derivatives.

In general, the introduction of substituents on the nitrogen at the C2-position can modulate properties such as solubility, receptor affinity, and functional activity. For example, in a series of 2-aminoquinazolines designed as A2A adenosine receptor antagonists, the introduction of aminoalkyl chains containing tertiary amines at the C2-position was explored to enhance antagonist activity and solubility. nih.gov This suggests that N-alkylation can be a viable strategy for optimizing the pharmacokinetic properties of these compounds.

However, the size and nature of the N-substituent are crucial. In some cases, methylation of heterocyclic compounds has been shown to result in a significant loss of affinity for certain receptors, such as α2-adrenoceptors. nih.gov This highlights the sensitive nature of the interaction between the N-substituted moiety and the binding pocket of the target protein. Small changes, such as the addition of a methyl group, can alter the electronic distribution and steric profile of the ligand, potentially disrupting key interactions.

In a study on 2-aminoquinazolinone derivatives with antimycobacterial activity, various substitutions were explored, though the specific impact of an N-methyl group was not detailed. acs.org The synthesis of N-arylbenzo[h]quinazolin-2-amines has also been reported, where substitution on the anilino part had significant effects on cytotoxicity, indicating the importance of the substituent at the 2-amino position. mdpi.com

Given the lack of direct data on 6-bromo-N-methylquinazolin-2-amine, further investigation is required to fully elucidate the specific role of the N-methyl group in modulating its biological activity profile.

Systematic Study of Substituents at Other Quinazoline Core Positions (e.g., C4)

In the pursuit of novel A2A adenosine receptor antagonists, extensive structure-activity relationship (SAR) studies have been conducted on the C4 position of the 2-aminoquinazoline scaffold. nih.gov These studies revealed that the introduction of a furan-2-yl or a 4-fluorophenyl ring at the C4 position is most compatible with the steric constraints of the receptor's binding pocket. nih.gov For instance, the parent compound, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, exhibited high affinity for the A2A receptor. nih.gov

The interplay between substituents at different positions is also a key consideration. For example, when modifications were made at the C7-position, the introduction of optimal substituents like bromine, chlorine, or methyl groups resulted in binding affinities comparable to those of the corresponding C6-substituted molecules, irrespective of the substituent at the C4-position. nih.gov

Furthermore, in a series of 4-anilino-quinazoline derivatives, the substitution at the C4 position with different anilino moieties was found to be a key determinant of their activity as dual EGFR/HER2 inhibitors. researchgate.net The length and nature of linkers and the substitution pattern on the aniline (B41778) ring all contribute to the binding affinity and inhibitory activity.

The following table presents data on the influence of C4 substituents on the A2A receptor affinity of some quinazoline derivatives.

| Compound | C4-Substituent | C6-Substituent | C7-Substituent | Kᵢ (hA2AR) (nM) | Reference |

| 1 | furan-2-yl | Br | H | 20 | nih.gov |

| 5m | furan-2-yl | H | CH₃ | 5 | nih.gov |

| 5c | furan-2-yl | CH₃ | H | 45 | nih.gov |

| 5h | furan-2-yl | Cl | H | 28 | nih.gov |

| 5j | furan-2-yl | p-fluorophenyl | H | 318 | nih.gov |

Conformational Analysis and its Correlation with Receptor Binding and Enzyme Inhibition

The three-dimensional conformation of this compound derivatives plays a pivotal role in their interaction with biological targets. Conformational analysis, often aided by computational techniques such as molecular docking and molecular dynamics (MD) simulations, provides valuable insights into how these molecules fit into receptor binding sites and inhibit enzyme activity.

For quinazoline-based inhibitors of the epidermal growth factor receptor (EGFR), molecular docking studies have been instrumental in understanding their binding modes. mediresonline.org These studies have shown that the quinazoline scaffold can fit into the ATP-binding pocket of the EGFR kinase domain, with specific substituents forming key hydrogen bonds and other interactions with amino acid residues. mediresonline.org For example, in a study of 6-bromo quinazoline derivatives as cytotoxic agents, molecular docking revealed that the most potent compound established hydrogen bonds and other important interactions with key residues in the EGFR active site. mediresonline.org

MD simulations further complement these findings by providing a dynamic view of the ligand-receptor complex, assessing its stability over time. mediresonline.org The conformational stability of the ligand within the binding pocket is a strong indicator of its potential inhibitory activity. georgiasouthern.edu

The binding energy of compounds, calculated through methods like DFT analysis, also correlates with their biological activity. For instance, a more stable compound, as indicated by a lower binding energy, is often a more potent inhibitor. mediresonline.org

Pharmacophore Development and Optimization Strategies for Enhanced Potency

The development of a pharmacophore model is a crucial step in the optimization of lead compounds like this compound. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. By identifying and refining this pharmacophore, medicinal chemists can design new derivatives with enhanced potency and selectivity.

For quinazoline derivatives, pharmacophore models have been successfully developed for various targets, including acetylcholinesterase and EGFR. acs.orgresearchgate.net These models typically highlight the importance of key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, and their specific spatial arrangement.

Once a pharmacophore model is established, it can be used in virtual screening campaigns to identify new compounds with the desired features from large chemical databases. acs.org Furthermore, the model can guide the synthetic efforts for lead optimization. For example, if a pharmacophore model indicates that a hydrogen bond donor is crucial at a particular position, new derivatives can be synthesized with this feature to test the hypothesis and potentially improve activity.

Molecular hybridization is another effective optimization strategy. This approach involves combining the quinazoline scaffold with other known pharmacologically active moieties to create hybrid molecules with improved or dual activities. For instance, quinazolinone-benzimidazole hybrids have been designed and evaluated for their cytotoxic activity.

In the context of this compound, a pharmacophore model would likely include the quinazoline core as a key scaffold, the C6-bromo atom as a potential modulator of electronic and steric interactions, and the N-methyl-2-amino group as a hydrogen bond donor/acceptor and a determinant of solubility and steric fit. The substituent at the C4 position would also be a critical component of the pharmacophore, defining a key interaction domain with the target protein. By systematically modifying these elements based on a validated pharmacophore model, it is possible to develop new derivatives of this compound with superior therapeutic potential.

Molecular Mechanisms of Action for 6 Bromo N Methylquinazolin 2 Amine Analogs

Investigation of Enzyme Inhibition Profiles (e.g., Kinases, DNA Repair Enzymes, Thymidylate Synthase, NADH Dehydrogenase)

The quinazoline (B50416) scaffold is a well-established pharmacophore in the design of enzyme inhibitors, and analogs of 6-bromo-N-methylquinazolin-2-amine are no exception. Research has primarily focused on their role as kinase inhibitors, with growing interest in their effects on other critical enzymes.

Substituted 6-arylquinazolin-4-amines have been identified as potent and selective inhibitors of cdc2-like kinases (Clk), which are involved in the regulation of pre-mRNA splicing. nih.gov One potent analog from this series demonstrated remarkable selectivity for Clk1, Clk4, and Dyrk1A when screened against a panel of 402 kinases. nih.gov Mechanistic studies suggest that these compounds act as ATP-competitive inhibitors, binding at the kinase hinge region. nih.gov

Furthermore, certain 6-bromo quinazolinone derivatives have exhibited significant cytotoxic activity against cancer cell lines. nih.gov Molecular docking studies of these compounds have suggested a potential mechanism of action through the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov For instance, a derivative, compound 8a, was found to interact with the mutant gatekeeper residue Met 790 of EGFR, suggesting it may inhibit both wild-type and mutated forms of the enzyme. nih.gov

The quinazoline core is also present in inhibitors of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides. nih.gov While direct inhibition data for this compound analogs on TS is not extensively documented, the structural similarities to known TS inhibitors suggest this as a potential area for investigation.

The inhibition of DNA repair enzymes is a valuable strategy in cancer therapy, as it can sensitize tumor cells to DNA-damaging agents. nih.gov Although specific studies on this compound analogs are limited in this area, the broader class of quinazoline derivatives is being explored for such activities. Similarly, while some pyridine (B92270) derivatives have been shown to inhibit mitochondrial NADH dehydrogenase, the direct effects of quinazoline-based compounds on this enzyme are not yet well-characterized. nih.gov

Table 1: Cytotoxic Activity of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives

| Compound | Linker at SH group | MCF-7 IC₅₀ (µM) | SW480 IC₅₀ (µM) | MRC-5 (Normal Cell Line) IC₅₀ (µM) |

| 8a | Aliphatic (4 carbons) | 15.85 ± 3.32 | 17.85 ± 0.92 | 84.20 ± 1.72 |

| Data sourced from reference nih.gov |

Characterization of Receptor Binding Affinity and Selectivity

A significant area of investigation for 2-aminoquinazoline (B112073) derivatives has been their interaction with G protein-coupled receptors (GPCRs), particularly the A₂A adenosine (B11128) receptor (A₂AR). mdpi.comnih.gov The A₂AR is a therapeutic target for neurodegenerative diseases and cancer. mdpi.comnih.gov

A notable example is 6-bromo-4-(furan-2-yl)quinazolin-2-amine , which has been identified as a potent A₂AR antagonist with a high binding affinity, exhibiting a Kᵢ value of 20 nM. mdpi.comnih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at various positions on the quinazoline ring can significantly influence binding affinity and selectivity. For instance, the introduction of an aminoalkyl chain at the C2-position has been explored to enhance antagonist activity and improve solubility. mdpi.comnih.gov One such derivative, compound 5m , demonstrated a Kᵢ value of 5 nM for the human A₂AR. mdpi.comnih.gov

These findings highlight the 2-aminoquinazoline scaffold as a promising framework for the development of selective A₂AR antagonists. mdpi.comnih.gov

Table 2: Binding Affinities of 2-Aminoquinazoline Derivatives at the Human A₂A Adenosine Receptor

| Compound | Structure | Kᵢ (nM) |

| 1 (6-bromo-4-(furan-2-yl)quinazolin-2-amine) | 6-bromo-4-(furan-2-yl)quinazolin-2-amine | 20 |

| 5m | A derivative with modification at the C2-position | 5 |

| 9x | A 7-methyl substituted derivative with an aminopentylpiperidine chain | 21 |

| 10d | A 7-methyl substituted derivative with a 4-[(piperidin-1-yl)methyl]aniline chain | 15 |

| Data sourced from references mdpi.comnih.gov |

Modulation of Specific Cellular Pathways and Processes

The interaction of this compound analogs with their molecular targets translates into the modulation of specific cellular signaling pathways and processes, underpinning their pharmacological effects.

As antagonists of the A₂A adenosine receptor, these compounds can block the downstream signaling cascade initiated by adenosine. mdpi.comnih.gov Activation of the A₂AR typically leads to an increase in intracellular cyclic AMP (cAMP) levels. mdpi.comnih.gov By blocking this receptor, the quinazoline derivatives can prevent this increase, thereby modulating cAMP-dependent pathways. mdpi.comnih.gov For example, compound 5m not only showed high binding affinity but also demonstrated functional antagonist activity with an IC₅₀ of 6 µM in a cAMP assay. mdpi.comnih.gov

In the context of cancer, the inhibition of kinases like EGFR and Clk by quinazoline derivatives can have profound effects on cellular processes. Inhibition of EGFR can disrupt pathways that control cell growth, proliferation, and survival. nih.gov The cytotoxic 6-bromo-quinazolinone derivatives that were studied were shown to induce cell death in cancer cell lines. nih.gov Furthermore, quinazolinone derivatives have been reported to induce cell cycle arrest and apoptosis. nih.gov The inhibition of Clk by 6-arylquinazolin-4-amines points to a role in the modulation of pre-mRNA splicing, a critical process for gene expression. nih.gov

Exploration of Multi-Targeting Capabilities and Polypharmacology

The concept of polypharmacology, where a single compound interacts with multiple targets, is increasingly recognized as a key aspect of drug action. The 4-anilino-quin(az)oline scaffold, to which many analogs of this compound belong, has demonstrated the ability to be both highly selective and to possess a broad spectrum of activity, highlighting its potential for multi-targeting. researchgate.netmdpi.com

A clear example of this is the series of substituted 6-arylquinazolin-4-amines that were found to be potent inhibitors of not only Clk1 and Clk4 but also Dyrk1A. nih.gov This multi-kinase inhibitory profile suggests that these compounds could have complex biological effects by simultaneously modulating different signaling pathways.

The diverse biological activities reported for quinazoline derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, further support the notion that this scaffold can be decorated to interact with a variety of biological targets. nih.govresearchgate.net This versatility makes the this compound framework a rich area for the exploration of multi-targeting agents and for understanding the principles of polypharmacology.

Computational Chemistry and in Silico Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for predicting the binding mode and affinity of a small molecule ligand, such as 6-bromo-N-methylquinazolin-2-amine, within the active site of a target protein.

While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to analogous quinazoline (B50416) derivatives, often targeting protein kinases. For instance, docking studies on similar quinazoline-based compounds have been performed against targets like the Epidermal Growth Factor Receptor (EGFR) kinase domain. These studies often reveal key interactions, such as hydrogen bonds between the quinazoline nitrogen atoms and backbone residues of the kinase hinge region, as well as hydrophobic interactions involving the quinazoline ring and its substituents. nih.govderpharmachemica.com

A hypothetical docking study of this compound into the ATP-binding site of a protein kinase would likely show the quinazoline core acting as a scaffold. The N-methylamino group could serve as a hydrogen bond donor, while the bromine atom at the 6-position could engage in halogen bonding or occupy a hydrophobic pocket, potentially enhancing binding affinity. The results of such simulations are typically quantified by a scoring function, which estimates the binding free energy.

Table 1: Illustrative Molecular Docking Results for a Quinazoline Derivative Against a Protein Kinase

| Parameter | Value |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) |

| Ligand | Representative Quinazoline Derivative |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, pi-pi stacking |

Note: This table presents hypothetical data for a representative quinazoline derivative to illustrate the output of a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by statistically analyzing a dataset of compounds with known activities and a set of calculated molecular descriptors.

For a series of 2-aminoquinazoline (B112073) derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific biological target. The model would use descriptors that quantify various physicochemical properties of the molecules, such as hydrophobicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume). The bromine atom and the N-methyl group of this compound would significantly influence these descriptors. For example, the bromine atom would increase the lipophilicity and introduce a specific electronic effect that could be crucial for activity. nih.gov

A typical QSAR study on quinazoline derivatives might result in a linear equation of the following form:

pIC₅₀ = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (c₀, c₁, c₂) are determined from the regression analysis. Such models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govresearchgate.net

Theoretical Studies on Electronic Structure and Reactivity

Theoretical studies based on quantum mechanics provide deep insights into the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties for this compound, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. aps.org

The electronic properties of the quinazoline ring are significantly modulated by its substituents. The electron-withdrawing nature of the bromine atom at the 6-position and the electron-donating character of the N-methylamino group at the 2-position create a unique electronic profile. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity.

The electrostatic potential map visually represents the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential). For this compound, the nitrogen atoms of the quinazoline ring and the amino group would be expected to show negative electrostatic potential, indicating their ability to act as hydrogen bond acceptors.

Table 2: Representative Calculated Electronic Properties for a Quinazoline Derivative

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Note: This table presents hypothetical data for a representative quinazoline derivative to illustrate the output of a theoretical electronic structure calculation.

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. For this compound, MD simulations can be employed to study its conformational flexibility in solution and, more importantly, to analyze the stability of its complex with a target protein. tandfonline.comfrontiersin.orgnih.gov

When a ligand is docked into a protein's active site, MD simulations can be used to refine the binding pose and to assess the stability of the key interactions observed in the docking study. By simulating the protein-ligand complex in a realistic environment (e.g., surrounded by water molecules and ions) over a period of nanoseconds or longer, researchers can observe how the ligand and protein adapt to each other. nih.gov

Furthermore, MD simulations can provide insights into the kinetics of ligand binding and unbinding, which are crucial for understanding the drug's mechanism of action and its residence time in the active site. The root-mean-square deviation (RMSD) of the ligand's position over the simulation time is often used to assess the stability of the binding mode.

Virtual Screening and Rational Compound Design through Computational Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov The principles derived from the computational studies of this compound can be leveraged for virtual screening and the rational design of new, potentially more effective, derivatives.

Based on the insights gained from molecular docking, QSAR, and electronic structure calculations, a pharmacophore model can be constructed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the target of interest. This pharmacophore can then be used to screen large virtual libraries of compounds to identify novel scaffolds or derivatives with improved binding characteristics.

For instance, if docking studies indicate that a larger hydrophobic group at the 2-position could lead to better interactions, new derivatives of this compound with different N-alkyl or N-aryl substituents could be designed and evaluated in silico before any synthetic work is undertaken. This iterative process of computational design, prediction, and experimental validation is a hallmark of modern rational drug discovery. frontiersin.org

Exploration of Derivatives and Hybrid Analogs of 6 Bromo N Methylquinazolin 2 Amine

Design and Synthesis of Novel Quinazoline-Based Heterocyclic Hybrids

Molecular hybridization is a prominent strategy in medicinal chemistry that combines two or more pharmacologically active scaffolds into a single new molecule. researchgate.netnih.gov This approach aims to create hybrid compounds with improved affinity, better efficacy, or a novel mechanism of action by engaging multiple biological targets. researchgate.net The 6-bromo-N-methylquinazolin-2-amine scaffold serves as a valuable starting point for such endeavors, allowing for the attachment of other heterocyclic systems to generate novel chemical entities.

Table 1: Examples of Quinazoline-Based Heterocyclic Hybrids

| Hybrid Type | Attached Heterocycle | Synthetic Strategy | Reference |

|---|---|---|---|

| Quinazoline-Sulfonamide | Benzenesulfonamide (B165840) | Covalent linkage of the sulfonamide moiety to the quinazoline (B50416) core. | nih.gov |

| Quinazoline-Oxadiazole | Oxadiazole-Isoxazole | Combination of the respective scaffolds to form a new hybrid molecule. | nih.gov |

Systematic Variation of Amino Substituents at the C2 Position Beyond Methyl

The substituent at the C2 position of the quinazoline ring is a critical determinant of its biological activity. Structure-activity relationship (SAR) studies have consistently shown that modifying this position can significantly alter a compound's potency and selectivity. nih.gov While the parent compound features a methylamino group, extensive research has been dedicated to exploring a wide array of other amino substituents.

A common synthetic route to achieve this diversity begins with a suitable precursor, such as 6-bromo-2-chloroquinazoline (B1289443) or 6-bromo-quinazoline-2-thione. The 2-chloro derivative can readily undergo nucleophilic aromatic substitution with a variety of primary or secondary amines. This reaction allows for the introduction of a vast range of functional groups, from simple alkyl chains to more complex cyclic or aromatic amines. For example, reacting 6-bromo-2-chloroquinazoline with ethylamine (B1201723) would yield 6-bromo-N-ethylquinazolin-2-amine, while reaction with piperidine (B6355638) would produce 6-bromo-2-(piperidin-1-yl)quinazoline.

Similarly, the 2-thioxo group can be converted into a more reactive leaving group, such as a methylthio group, by alkylation. nih.gov This intermediate can then be displaced by various amines to afford the desired C2-substituted amino quinazolines. This systematic variation allows chemists to fine-tune the steric, electronic, and hydrophobic properties of the molecule to optimize its interaction with a specific biological target. nih.govnih.gov

Table 2: Illustrative Variations of C2-Amino Substituents

| Precursor | Reagent Amine | Resulting C2-Substituent |

|---|---|---|

| 6-Bromo-2-chloroquinazoline | Ethylamine | -NH-CH₂CH₃ (Ethylamino) |

| 6-Bromo-2-chloroquinazoline | Benzylamine | -NH-CH₂Ph (Benzylamino) |

| 6-Bromo-2-chloroquinazoline | Aniline (B41778) | -NH-Ph (Anilino) |

| 6-Bromo-2-chloroquinazoline | Piperidine | Piperidin-1-yl |

Exploration of Different Halogen and Non-Halogen Moieties at C6

The C6 position of the quinazoline ring, occupied by a bromine atom in the parent compound, is another key site for structural modification. The presence and nature of the substituent at this position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. nih.gov Research has focused on both replacing the bromine with other halogens and introducing entirely different non-halogen functional groups.

Modern synthetic chemistry, particularly palladium-catalyzed cross-coupling reactions, provides powerful tools for modifying the C6 position.

Suzuki Coupling : This reaction allows for the formation of a new carbon-carbon bond by coupling the 6-bromoquinazoline (B49647) with an aryl or heteroaryl boronic acid. This method has been successfully used to synthesize 6-aryl substituted quinazolines, introducing a wide range of phenyl, pyridyl, or other aromatic rings at this position. researchgate.net

Sonogashira Coupling : To introduce alkynyl groups, the Sonogashira coupling is employed. This reaction couples the 6-bromoquinazoline with a terminal alkyne, catalyzed by palladium and copper(I) complexes. wikipedia.orgorganic-chemistry.orglibretexts.org This method opens the door to a variety of linear and cyclic alkyne-containing derivatives. soton.ac.uksnu.edu.in

Buchwald-Hartwig Amination : This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amino groups at the C6 position.

Ullmann Condensation : This reaction can be used to form 6-aryloxy substituted quinazolines by coupling the 6-bromoquinazoline with a phenol (B47542) derivative. nih.gov

These advanced synthetic methods have transformed the 6-bromo substituent from a simple placeholder into a versatile handle for introducing significant structural diversity.

Table 3: Synthetic Transformations at the C6 Position

| Reaction Type | Reagent Type | Catalyst/Conditions | Moiety Introduced at C6 | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Aryl (e.g., Phenyl) | researchgate.net |

| Sonogashira Coupling | Terminal alkyne | Pd(0) catalyst, Cu(I) cocatalyst, amine base | Alkynyl | wikipedia.orgorganic-chemistry.org |

| Ullmann Condensation | Phenol derivative | Copper catalyst, base | Aryloxy | nih.gov |

Construction of Bioconjugates for Targeted Molecular Delivery Research

To enhance target specificity and reduce off-target effects, small molecule inhibitors like quinazoline derivatives can be attached to larger biomolecules in a strategy known as bioconjugation. nih.govresearchgate.net This creates a conjugate that leverages the targeting capabilities of the biomolecule (e.g., a peptide that binds to a specific cell surface receptor) to deliver the quinazoline "payload" to a desired location. researchgate.netmdpi.com

The synthesis of these bioconjugates typically involves forming a stable covalent bond, often an amide linkage, between the quinazoline molecule and the biomolecule. A series of peptide derivatives conjugated with a quinazoline residue have been synthesized for evaluation as antitumor agents. derpharmachemica.com The synthetic process often requires modifying the quinazoline to introduce a reactive handle, such as a carboxylic acid. This acid can then be activated using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). researchgate.netresearchgate.net This activated ester then reacts with an amino group on the peptide or amino acid to form the stable amide bond. researchgate.netnih.gov

This approach has been used to create a variety of quinazolinone-amino acid and quinazolinone-peptide conjugates. researchgate.netnih.gov The resulting bioconjugates are promising tools for targeted molecular delivery, combining the potent biological activity of the quinazoline core with the selective targeting properties of peptides and other biomolecules. researchgate.net

Table 4: Methods for Quinazoline Bioconjugation

| Conjugated Biomolecule | Coupling Chemistry | Key Reagents | Resulting Linkage | Reference |

|---|---|---|---|---|

| Amino Acid / Peptide | Carbodiimide Coupling | EDCI, HOBt, N-Methylmorpholine | Amide Bond | researchgate.netresearchgate.net |

| Amino Acid Ester | Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | Amide Bond | researchgate.net |

| Amino Acid Hydrazide | Microwave Irradiation | N/A | Amide Bond | nih.gov |

Analytical Methodologies for Chemical Characterization and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of a compound in solution. Both ¹H and ¹³C NMR would be employed to characterize 6-bromo-N-methylquinazolin-2-amine.

¹H NMR: This technique provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the quinazoline (B50416) ring system and the N-methyl group. The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, multiplet), and integration values of these signals would be crucial for confirming the substitution pattern.

Illustrative ¹H and ¹³C NMR Data Table for this compound

| Atom | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Multiplicity | |

| N-CH₃ | s | |

| H-4 | s | |

| H-5 | d | |

| H-7 | dd | |

| H-8 | d | |

| NH | br s | |

| C-2 | ||

| C-4 | ||

| C-4a | ||

| C-5 | ||

| C-6 | ||

| C-7 | ||

| C-8 | ||

| C-8a | ||

| N-CH₃ |

Note: The data in this table is illustrative and does not represent experimentally verified values.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₉H₈BrN₃), HRMS would be used to measure the exact mass of the molecular ion. The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The high accuracy of the mass measurement would allow for the confident confirmation of the molecular formula.

Illustrative HRMS Data Table for this compound

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | C₉H₉BrN₃⁺ |

Note: The data in this table is illustrative and does not represent experimentally verified values.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various bonds within the molecule. Key expected vibrations include N-H stretching from the amine group, C-H stretching from the aromatic ring and the methyl group, C=N and C=C stretching from the quinazoline ring, and C-N stretching. The presence of a C-Br stretching vibration would also be anticipated in the fingerprint region. wpmucdn.comorgchemboulder.com

Illustrative IR Spectroscopy Data Table for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3400-3250 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=N Stretch | 1650-1550 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-N Stretch | 1335-1250 |

| C-Br Stretch | 700-500 |

Note: The data in this table is illustrative and based on typical ranges for these functional groups.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a quantitative technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages for this compound would be compared to the theoretical percentages calculated from its molecular formula (C₉H₈BrN₃). A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Illustrative Elemental Analysis Data Table for this compound

| Element | Theoretical % | Found % |

| Carbon (C) | 45.40 | |

| Hydrogen (H) | 3.39 | |

| Nitrogen (N) | 17.65 |

Note: The "Found %" column would be populated with experimental data.

Chromatographic Techniques (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography) for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and versatile technique used to separate components of a mixture. For this compound, TLC would be used to monitor the progress of its synthesis, to identify the presence of any impurities, and to determine an appropriate solvent system for larger-scale purification by column chromatography. The retention factor (Rf) value of the compound would be characteristic for a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful and quantitative chromatographic technique that provides high-resolution separation of compounds. An HPLC method would be developed to accurately determine the purity of a sample of this compound. A pure sample would ideally show a single sharp peak in the chromatogram. The retention time of this peak would be a characteristic of the compound under the specific HPLC conditions (e.g., column type, mobile phase composition, flow rate).

Illustrative Chromatographic Data Table for this compound

| Technique | Parameter | Illustrative Value/Condition |

| TLC | Mobile Phase | e.g., Ethyl acetate/Hexane (1:1) |

| Rf | ||

| HPLC | Column | e.g., C18 reverse-phase |

| Mobile Phase | e.g., Acetonitrile/Water gradient | |

| Retention Time | ||

| Purity | >95% |

Note: The data in this table is illustrative and does not represent experimentally verified values.

Future Perspectives and Emerging Research Avenues for 6 Bromo N Methylquinazolin 2 Amine Research

Greener Pastures: Pioneering Sustainable and Eco-Friendly Synthesis

The conventional synthesis of 6-bromo-N-methylquinazolin-2-amine often involves multi-step processes that can be resource-intensive. nih.gov The future of its production will undoubtedly be shaped by the principles of green chemistry, aiming for more sustainable and environmentally benign synthetic routes.

Emerging research focuses on several key areas to achieve this:

Microwave-Assisted Synthesis: This technique has shown considerable promise in accelerating organic reactions, often leading to higher yields and reduced reaction times compared to conventional heating. nih.govfrontiersin.org The application of microwave irradiation to the synthesis of quinazoline (B50416) and quinazolinone derivatives has been explored, offering a pathway to more energy-efficient processes. nih.govvanderbilt.edursc.org For instance, microwave-assisted iron-catalyzed cyclization in water has been demonstrated as a green and rapid method for producing quinazolinone derivatives. rsc.org

Deep Eutectic Solvents (DES): As a greener alternative to volatile organic solvents, DES are gaining traction in organic synthesis. tandfonline.comdoaj.org The synthesis of 3-substituted-quinazolin-4(3H)-ones has been successfully carried out using a choline (B1196258) chloride:urea deep eutectic solvent, highlighting the potential of these novel solvent systems. tandfonline.comresearchgate.net

Catalyst-Free Reactions: The development of synthetic methods that eliminate the need for, often expensive and toxic, metal catalysts is a significant goal of green chemistry. Research has shown that the synthesis of quinazoline-2,4(1H,3H)-diones can be achieved efficiently from CO2 and 2-aminobenzonitriles in water without any catalyst. rsc.org This approach offers a simple and environmentally friendly route that could be adapted for the synthesis of related quinazoline derivatives.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. The application of flow chemistry to the synthesis of quinazolines could enable a more streamlined and efficient production process.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. acs.org Exploring biocatalytic routes for the synthesis of this compound or its precursors could lead to highly sustainable and efficient manufacturing processes.

| Green Chemistry Approach | Potential Benefits for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. nih.govfrontiersin.org |

| Deep Eutectic Solvents | Use of non-volatile, biodegradable solvents, improved reaction rates. tandfonline.comdoaj.org |

| Catalyst-Free Reactions | Avoidance of toxic and expensive metal catalysts, simplified purification. rsc.org |

| Flow Chemistry | Enhanced safety, scalability, and process control. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. acs.org |

A Sharper Image: Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

To optimize the synthesis and understand the behavior of this compound in biological systems, advanced analytical techniques are indispensable. The future will see a greater reliance on methods that provide real-time and in-depth molecular information.

Hyperspectral imaging (HSI) is a particularly promising technology. cbrnetechindex.comadvian.fispecim.com By capturing detailed spectral information at each pixel of an image, HSI can analyze the chemical composition of a sample in a non-destructive and contactless manner. advian.fispecim.com This could be applied to:

In-situ Reaction Monitoring: Real-time monitoring of the synthesis of this compound would allow for precise control over reaction endpoints, impurity profiling, and yield optimization. researchgate.net

Cellular Imaging: Visualizing the distribution and interaction of this compound or its derivatives within living cells can provide crucial insights into their mechanism of action.

Other advanced spectroscopic techniques that will play a vital role include:

Process Analytical Technology (PAT): The integration of in-line spectroscopic tools (e.g., Raman, NIR) into the manufacturing process will enable continuous monitoring and control of critical quality attributes.

Advanced NMR and Mass Spectrometry: High-resolution NMR and mass spectrometry techniques will continue to be essential for detailed structural elucidation and characterization of the compound and its metabolites.

The Need for Speed: High-Throughput Synthesis and Screening Methodologies

The discovery of new therapeutic agents based on the this compound scaffold can be significantly accelerated through high-throughput methodologies.

High-Throughput Synthesis: The generation of large libraries of quinazoline derivatives is crucial for exploring the structure-activity relationship (SAR). google.comdaneshyari.com Automated synthesis platforms can rapidly produce a diverse range of analogs for biological screening.

High-Throughput Screening (HTS): HTS assays are essential for rapidly evaluating the biological activity of large compound libraries. nih.gov For kinase inhibitors, various HTS platforms are available, including fluorescence-based and luminescence-based ADP detection assays. nih.govpromega.com These assays allow for the efficient identification of "hits" from a large pool of compounds. youtube.com Phenotypic high-throughput screening has also been successfully used to identify potent quinazolinone-based antimalarial compounds. nih.gov

| Methodology | Application in this compound Research |

| High-Throughput Synthesis | Rapid generation of diverse quinazoline libraries for SAR studies. google.com |

| High-Throughput Screening (HTS) | Efficient identification of potent kinase inhibitors and other bioactive compounds. nih.govyoutube.com |

Intelligent Design: The Synergy of Artificial Intelligence and Machine Learning

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. isnac.irresearchgate.net For this compound, these computational tools can be applied to:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govacs.orgfrontiersin.orgmdpi.com By developing robust 3D-QSAR models for quinazoline derivatives, researchers can predict the activity of novel compounds and guide the design of more potent inhibitors. nih.govfrontiersin.orgnih.gov

In Silico Design and Optimization: Structure-based drug design (SBDD) and ligand-based drug design (LBDD) approaches can be used to design new analogs of this compound with improved binding affinity and selectivity for their target proteins. nih.govnih.govrsc.orgglobalresearchonline.nettandfonline.com These in silico methods can significantly reduce the time and cost associated with experimental screening. nih.gov

Predictive Modeling: Machine learning algorithms can be trained to predict various properties of molecules, such as their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, further aiding in the selection of promising drug candidates. acs.org

Unraveling the Intricacies: Deeper Mechanistic Elucidation of Molecular Interactions and Biological Pathways

A fundamental understanding of how this compound and its derivatives interact with their biological targets at a molecular level is crucial for the development of safer and more effective drugs. Future research will focus on:

Detailed Mechanistic Studies: Investigating the precise binding modes of these compounds with their target enzymes, such as PDK1, through techniques like X-ray crystallography and cryo-electron microscopy.

Biophysical Techniques: Employing methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding kinetics and thermodynamics of compound-protein interactions.

Elucidating Biological Pathways: Quinazoline and quinazolinone derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govnih.govresearchgate.net Future research will aim to unravel the complex biological pathways modulated by these compounds to better understand their therapeutic potential and potential off-target effects. This includes identifying the specific signaling pathways affected and the downstream consequences of target inhibition.

Q & A

Q. What are the optimal synthetic routes for 6-bromo-N-methylquinazolin-2-amine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 6-bromo-2-chloroquinazoline with methylamine. Key steps include:

- Dissolving 6-bromo-2-chloroquinazoline in a polar aprotic solvent (e.g., DMF or THF).

- Adding methylamine (in excess) and a base (e.g., Hünig’s base) to facilitate deprotonation.

- Stirring at room temperature or mild heating (40–60°C) for 2–4 hours.

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) or recrystallization.

Yield optimization: Use anhydrous conditions, stoichiometric control of methylamine, and inert atmosphere to minimize side reactions .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare and NMR spectra with literature data. Key signals: quinazoline aromatic protons (δ 7.5–8.5 ppm), methyl group (δ 2.8–3.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]) with theoretical mass (e.g., CHBrN: 266.9984).

- LCMS Purity Analysis : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is required for biological assays .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

- Methodological Answer :

- Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Kinase Inhibition : Use fluorescence-based kinase assays (e.g., VEGFR-2 inhibition) with ATP concentration titrations to determine IC values .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, N-alkylation) affect the compound’s kinase inhibitory activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

| Substituent | Position | Activity Trend | Example Reference |

|---|---|---|---|

| Bromine | 6 | Enhances binding to hydrophobic kinase pockets | |

| Methyl | N | Reduces metabolic instability but may decrease solubility | |